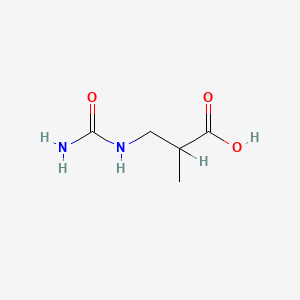

beta-Ureidoisobutyric acid

Descripción

Historical Trajectories and Foundational Discoveries in Pyrimidine (B1678525) Metabolism

The journey to understanding β-ureidoisobutyric acid is intrinsically linked to the broader history of pyrimidine metabolism research. The systematic study of pyrimidines began in 1884 with Pinner's synthesis of derivatives. wikipedia.org However, it wasn't until the mid-20th century that the metabolic pathways of these essential nitrogenous bases, which form the building blocks of DNA and RNA, began to be unraveled. wikipedia.orgwikipedia.org Early investigations in the 1950s using bacterial enzymes laid the groundwork for identifying the key steps in the degradation of uracil (B121893) and thymine (B56734). wikipedia.org A significant breakthrough was the discovery that β-aminoisobutyric acid (BAIB) could be metabolically derived from thymine, with β-ureidoisobutyric acid identified as a key intermediate in this process in rats. scispace.com This foundational work paved the way for recognizing the importance of the pyrimidine degradation pathway in various organisms, including humans and higher plants. scispace.com

The Central Role of β-Ureidoisobutyric Acid as an Intermediate in Pyrimidine Catabolism

β-Ureidoisobutyric acid holds a pivotal position in the catabolism of the pyrimidine base thymine. smolecule.comwikipedia.org This degradative pathway is a three-step enzymatic process. nvkc.nl

Reduction of Thymine: The initial and rate-limiting step is the reduction of thymine to dihydrothymine (B131461), a reaction catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nvkc.nlcreative-proteomics.com

Ring Opening of Dihydrothymine: Dihydrothymine then undergoes a hydrolytic ring opening, catalyzed by dihydropyrimidinase (DHP), to form β-ureidoisobutyric acid. smolecule.comnvkc.nl

Conversion to β-Aminoisobutyric Acid: Finally, the enzyme β-ureidopropionase acts on β-ureidoisobutyric acid to produce β-aminoisobutyric acid, ammonia (B1221849), and carbon dioxide. nvkc.nlcannabisdatabase.ca

This pathway is essential for nitrogen balance and the recycling of nitrogenous waste. smolecule.com The liver is considered the primary site for pyrimidine catabolism, although the enzymes involved are present in various tissues. nvkc.nl

Current Research Frontiers and Unresolved Questions in β-Ureidoisobutyric Acid Studies

Current research on β-ureidoisobutyric acid is expanding into several exciting areas, driven by its potential as a biomarker and its involvement in various physiological and pathological processes.

Biomarker for Metabolic Disorders: Elevated levels of β-ureidoisobutyric acid in urine and plasma are a key indicator of β-ureidopropionase deficiency, a rare inborn error of metabolism. researchgate.netresearchgate.nethmdb.ca This has led to the use of techniques like NMR spectroscopy and mass spectrometry for the diagnosis of this and other related pyrimidine degradation disorders. researchgate.net

Predicting Drug Response: There is growing interest in using β-ureidoisobutyric acid levels to predict a patient's response to certain anticancer drugs like 5-fluorouracil (B62378) (5-FU). smolecule.com Since DPD is the primary enzyme for 5-FU catabolism, variations in its activity, which can be indirectly assessed by measuring downstream metabolites like β-ureidoisobutyric acid, can influence drug efficacy and toxicity. researchgate.net

Neurological Implications: Some studies have reported neurological abnormalities in patients with β-ureidopropionase deficiency, suggesting a potential link between the accumulation of β-ureidoisobutyric acid and its precursors and neurological function. researchgate.netresearchgate.net However, the exact mechanisms behind these observations remain an active area of investigation.

Role in DNA Repair: Research has indicated that β-ureidoisobutyric acid can be recognized by DNA glycosylases, enzymes involved in the repair of oxidative DNA damage. oup.comnih.gov This suggests a potential, though not fully understood, role for this molecule in maintaining genomic integrity.

Despite these advances, several questions remain unanswered. The precise function of β-ureidoisobutyric acid beyond its role as a metabolic intermediate is still being explored. smolecule.com Further research is needed to fully elucidate its potential involvement in cellular signaling pathways and its broader physiological significance. The exact mechanisms by which its accumulation might contribute to the pathophysiology of certain diseases also require more in-depth investigation.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(carbamoylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHENTZNALBMCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863054 | |

| Record name | Beta-Ureidoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-86-4 | |

| Record name | β-Ureidoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Ureidoisobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-Ureidoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2905-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Biochemical Pathways and Enzymology of β Ureidoisobutyric Acid

Detailed Catabolic Pathways of Thymine (B56734) Leading to β-Ureidoisobutyric Acid Formation

The breakdown of thymine into β-ureidoisobutyric acid is a three-step enzymatic process. This reductive pathway is the primary route for pyrimidine (B1678525) degradation in estadounid organisms. bohrium.com

The initial and rate-limiting step in the catabolism of thymine is its reduction to 5,6-dihydrothymine. wikipedia.orgnih.govcancernetwork.comhkjpaed.org This reaction is catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), also known as dihydrouracil (B119008) dehydrogenase. wikipedia.orgcancernetwork.com DPD is a complex flavoenzyme that utilizes NADPH as a reductant to reduce the 5,6-double bond of the pyrimidine ring. researchgate.netresearchgate.netnih.gov The enzyme is a homodimer, with each subunit containing one molecule of flavin adenine (B156593) dinucleotide (FAD), one molecule of flavin mononucleotide (FMN), and four iron-sulfur clusters that form an electron transfer chain between the two flavin cofactors. researchgate.netnih.gov The active form of the enzyme is established after a reductive activation process where electrons from NADPH are transferred to FMN via the FAD and iron-sulfur centers. nih.govluc.edu

The catalytic mechanism involves the binding of NADPH near the FAD cofactor and the pyrimidine substrate, such as thymine, near the FMN cofactor. researchgate.netnih.gov The reduction of the pyrimidine precedes the re-oxidation of the enzyme by NADPH. nih.govluc.edu Pyrimidine binding induces a conformational change, closing an active site loop which positions a critical cysteine residue (C671 in pig DPD) for catalysis. luc.edunih.gov The deprotonation of a histidine residue (H673) within this loop is necessary for the loop closure, and a serine residue (S670) is important for substrate recognition. nih.gov

Following the reduction of thymine, the resulting 5,6-dihydrothymine is hydrolyzed by the enzyme dihydropyrimidinase (DHP), also known as hydantoinase. ardentapp.comwikipedia.org This enzyme catalyzes the reversible hydrolytic ring opening of the dihydropyrimidine ring between the N3 and C4 positions. sci-hub.sefrontiersin.orgoatext.com The product of this reaction is N-carbamoyl-β-aminoisobutyric acid, which is synonymous with β-ureidoisobutyric acid. ardentapp.comsci-hub.sespringermedizin.de

DHP is a metalloenzyme, typically containing zinc ions in its active site, and belongs to the cyclic amidohydrolase family. wikipedia.orgsci-hub.sefrontiersin.org The proposed reaction mechanism involves a hydroxide (B78521) ion, activated by the metal center, performing a nucleophilic attack on the substrate. researchgate.net This is followed by a concerted proton abstraction and donation step mediated by an aspartate residue to open the ring structure. researchgate.net DHP is primarily found in the liver and kidneys. springermedizin.de

The final step in this catabolic sequence is the hydrolysis of β-ureidoisobutyric acid (N-carbamoyl-β-aminoisobutyric acid) by the enzyme β-ureidopropionase (UPB1), also referred to as β-alanine synthase. medlineplus.govgenecards.orgmedlineplus.govmaayanlab.cloud This irreversible reaction yields β-aminoisobutyric acid, ammonia (B1221849), and carbon dioxide. medlineplus.govmedlineplus.govresearchgate.netdiva-portal.orgnih.gov The UPB1 gene provides the instructions for producing this enzyme. medlineplus.govmedlineplus.gov

Human β-ureidopropionase is a member of the nitrilase-like enzyme family and utilizes a conserved catalytic tetrad of amino acids (Glu-Lys-Cys-Glu) to cleave the C-N bond of its substrate. diva-portal.orgportlandpress.comdntb.gov.ua This enzyme is crucial for the final breakdown of pyrimidine degradation products. genecards.orgmaayanlab.cloud

Dihydropyrimidinase (DHP) and the Formation of β-Ureidoisobutyric Acid from Dihydrothymine (B131461)

Kinetic and Mechanistic Studies of Enzymes Governing β-Ureidoisobutyric Acid Metabolism

The enzymes involved in the thymine catabolic pathway have been the subject of detailed kinetic and mechanistic investigations to understand their function and regulation.

The enzymes of the pyrimidine degradation pathway exhibit specificity for their respective substrates.

Dihydropyrimidine Dehydrogenase (DPD): DPD catalyzes the reduction of both uracil (B121893) and thymine. wikipedia.orgresearchgate.netnih.gov It also metabolizes the chemotherapeutic agent 5-fluorouracil (B62378). wikipedia.orgresearchgate.net The enzyme has two active sites separated by a significant distance, with one binding NADPH and the other binding the pyrimidine substrate. researchgate.netnih.gov The catalytic cycle is unusual in that the oxidative half-reaction (pyrimidine reduction) is completed before the reductive half-reaction (NADPH oxidation and enzyme reactivation). nih.gov

Dihydropyrimidinase (DHP): DHP shows broad substrate specificity, hydrolyzing not only dihydrouracil and dihydrothymine but also a range of other cyclic and linear imides. sci-hub.se This enzyme catalyzes a reversible reaction, and the mechanism involves a metal-activated hydroxide ion for nucleophilic attack. sci-hub.seresearchgate.net

β-Ureidopropionase (UPB1): This enzyme specifically hydrolyzes N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid. researchgate.netnih.govhmdb.ca It employs a catalytic tetrad (Cys233, Lys196, Glu119, and Glu207 in human βUP) for catalysis. portlandpress.comdntb.gov.uanih.gov

Table 1: Key Enzymes in Thymine Catabolism and their Catalytic Roles

| Enzyme | EC Number | Substrate(s) | Product(s) | Catalytic Mechanism Highlight |

|---|---|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPD) | 1.3.1.2 | Thymine, Uracil, NADPH | 5,6-Dihydrothymine, 5,6-Dihydrouracil, NADP+ | NADPH-dependent reduction of the pyrimidine ring via a complex flavoenzyme with two active sites. cancernetwork.comresearchgate.netnih.gov |

| Dihydropyrimidinase (DHP) | 3.5.2.2 | 5,6-Dihydrothymine, 5,6-Dihydrouracil | β-Ureidoisobutyric acid, N-Carbamoyl-β-alanine | Metalloenzyme-catalyzed hydrolytic ring opening. sci-hub.sefrontiersin.org |

| β-Ureidopropionase (UPB1) | 3.5.1.6 | β-Ureidoisobutyric acid, N-Carbamoyl-β-alanine | β-Aminoisobutyric acid, β-Alanine, CO2, NH3 | Hydrolysis via a nitrilase-like mechanism with a catalytic tetrad. diva-portal.orgportlandpress.comdntb.gov.ua |

The activity of β-ureidopropionase is allosterically regulated, a process intricately linked to its oligomeric state. bohrium.commdpi.comresearchgate.netdntb.gov.ua The enzyme exists in an equilibrium of different oligomeric forms, primarily as inactive dimers and more active higher-order assemblies like octamers. portlandpress.comnih.govresearchgate.net

This regulation is pH-dependent; at a higher pH (e.g., pH 9), the enzyme predominantly exists as homodimers, while at lower, more physiological pH, it associates into octamers and larger oligomers. portlandpress.comnih.govresearchgate.net The binding of the substrate, N-carbamoyl-β-alanine, promotes the association into these more active, higher molecular mass species. portlandpress.comnih.govresearchgate.net Conversely, the product, β-alanine, causes the enzyme to dissociate back into inactive dimers. portlandpress.comnih.govresearchgate.net

Site-directed mutagenesis and cryo-electron microscopy studies have revealed that specific residues at the dimer-dimer interface (such as H173 and H307) and in the active site (like E207) are crucial for this allosteric activation. bohrium.commdpi.comresearchgate.net The association into larger oligomers is thought to stabilize the active site loops, correctly positioning key catalytic residues like E207. bohrium.commdpi.comresearchgate.net The protonation states of histidine residues at the interface likely play a key role in responding to pH changes and ligand binding, thereby fine-tuning the stability of the oligomeric assemblies. bohrium.commdpi.comresearchgate.net

Enzyme Substrate Specificity and Catalytic Mechanisms

Tissue-Specific Distribution and Regulation of Pyrimidine Degradation Enzymes

The catabolism of pyrimidine bases, which leads to the formation of β-ureidoisobutyric acid, is a process primarily confined to specific tissues, owing to the differential expression and activity of the requisite enzymes. The liver is recognized as the principal site for pyrimidine degradation. nvkc.nl However, significant enzymatic activity is also observed in other tissues, indicating a broader, albeit varied, role for this pathway across the body.

The three key enzymes in this catabolic cascade are dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase (β-UP). nvkc.nl Their distribution and regulation are critical in determining the rate of pyrimidine breakdown and, consequently, the production of metabolites like β-ureidoisobutyric acid.

Dihydropyrimidine Dehydrogenase (DPD) , encoded by the DPYD gene, is the initial and rate-limiting enzyme in the pathway. nvkc.nlmdpi.com It catalyzes the reduction of uracil and thymine. The expression of the DPYD gene is found in most human tissues, with the highest levels typically observed in the liver and peripheral blood mononuclear cells (PBMCs). mdpi.comnih.govmedrxiv.org Studies have shown that DPD mRNA expression is significantly higher in the liver compared to the normal colonic mucosa. aacrjournals.org In one study, DPD activity was detected in all 16 tissues examined, with the spleen and liver showing the highest levels. nvkc.nlnih.gov This wide distribution suggests a basal level of pyrimidine catabolism capability in many parts of the body, with the liver playing a predominant role. aacrjournals.org The expression of DPD can be regulated at both the transcriptional and translational levels. aacrjournals.org For instance, certain microRNAs, such as miR-27a, miR-27b, miR-134, and miR-582-5p, have been found to negatively regulate DPD expression. acs.org

Dihydropyrimidinase (DHP) , encoded by the DPYS gene, carries out the second step of the pathway: the hydrolytic ring opening of dihydropyrimidines. nvkc.nl DHP is primarily expressed at high levels in the liver and kidney. uniprot.orgmaayanlab.cloudgenecards.org While it is considered to be group-enriched in these organs, low levels of DHP activity have also been detected in various other tissues, including the intestine, stomach, and nervous system. nih.govuniprot.orggenecards.org One study measuring enzyme activity in 16 different tissues found the highest DHP activity in the kidney, followed by the liver. nvkc.nlnih.gov

β-Ureidopropionase (β-UP) , encoded by the UPB1 gene, catalyzes the final step in the degradation pathway, leading to the formation of β-alanine or β-aminoisobutyric acid. wikipedia.orggenecards.org Similar to DHP, β-UP activity is most prominent in the liver and kidney. mdpi.comnih.govgenecards.org The liver is generally considered to have the highest β-UP activity, followed closely by the kidney. nvkc.nl Low levels of β-UP activity have also been identified in at least eight other tissues. nvkc.nlnih.gov Interestingly, human EST libraries have also detected partial cDNAs for β-ureidopropionase in the brain and heart, suggesting its expression in these tissues as well. researchgate.net

The coordinated expression of these enzymes is crucial for the complete catabolism of pyrimidines. It has been observed that, with the exception of the testis, all tissues that express β-UP also express DHP. nvkc.nl However, in the cerebellum, while DPD and DHP activities are detectable, β-UP activity is not, indicating that adult human brain cells may not be capable of synthesizing β-alanine through this pathway. nvkc.nl

The following interactive data tables summarize the tissue-specific distribution and relative activity levels of the key pyrimidine degradation enzymes based on available research findings.

| Enzyme | Gene | Primary Tissues of Expression/Activity | Other Tissues with Detected Expression/Activity | References |

| Dihydropyrimidine Dehydrogenase (DPD) | DPYD | Liver, Peripheral Blood Mononuclear Cells (PBMCs), Spleen | Colon, and most other tissues at lower levels | nvkc.nlmdpi.comnih.govmedrxiv.orgaacrjournals.orgnih.gov |

| Dihydropyrimidinase (DHP) | DPYS | Liver, Kidney | Intestine, Stomach, Nervous System, Bronchus | nvkc.nlnih.govuniprot.orggenecards.orgfrontiersin.org |

| β-Ureidopropionase (β-UP) | UPB1 | Liver, Kidney | Brain, Heart, Bronchus, and several other tissues | nvkc.nlmdpi.comnih.govwikipedia.orggenecards.orgresearchgate.net |

Relative Enzyme Activity in Key Tissues

| Tissue | Dihydropyrimidine Dehydrogenase (DPD) Activity | Dihydropyrimidinase (DHP) Activity | β-Ureidopropionase (β-UP) Activity | References |

| Liver | High | High | Highest | nvkc.nlaacrjournals.orgnih.gov |

| Kidney | Moderate | Highest | High | nvkc.nlnih.gov |

| Spleen | Highest | Low/Undetected | Low/Undetected | nvkc.nlnih.gov |

| Colon | Moderate | Low/Undetected | Low/Undetected | nvkc.nlaacrjournals.org |

| Bronchus | Moderate | Low | Low | nvkc.nlnih.gov |

| Cerebellum | Moderate | Low | Not Detected | nvkc.nl |

Genetic and Molecular Investigations into β Ureidoisobutyric Acid Pathways

Genetic Polymorphisms and Mutations Affecting Enzymes in β-Ureidoisobutyric Acid Metabolism

The metabolism of β-ureidoisobutyric acid is intricately linked to the pyrimidine (B1678525) degradation pathway, a three-step enzymatic process. Genetic variations in the genes encoding the enzymes of this pathway can lead to significant alterations in the levels of β-ureidoisobutyric acid and its precursors, sometimes resulting in clinical manifestations.

DPYD Gene Variants and Dihydropyrimidine (B8664642) Dehydrogenase Activity

Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the first and rate-limiting enzyme in the pyrimidine catabolic pathway. It catalyzes the conversion of thymine (B56734) and uracil (B121893) to dihydrothymine (B131461) and dihydrouracil (B119008), respectively. springermedizin.decreative-proteomics.com Variants in the DPYD gene can lead to reduced or absent DPD activity, causing a blockage in the degradation pathway. springermedizin.de This deficiency results in a decrease in the downstream metabolites, including β-ureidoisobutyric acid and β-alanine. springermedizin.de

Several single-nucleotide polymorphisms (SNPs) in the DPYD gene have been identified as clinically relevant due to their association with impaired DPD activity. ijbs.com For instance, variants such as DPYD2A (rs3918290) and DPYD13 (rs55886062) are linked to a significant reduction or complete loss of protein function in individuals who are homozygous for these variants. ijbs.com Heterozygous carriers of certain DPYD variants may exhibit 30-70% of normal DPD activity. arupconsult.com The consequences of DPD deficiency are particularly significant in the context of fluoropyrimidine chemotherapy (e.g., 5-fluorouracil), as DPD is the primary enzyme responsible for its detoxification. arupconsult.comresearchgate.nethee.nhs.uk In individuals with DPD deficiency, the impaired metabolism of these drugs can lead to severe toxicity. arupconsult.comhee.nhs.uk

Clinically Relevant DPYD Gene Variants

| Variant | Alternative Name(s) | Predicted Consequence | Impact on DPD Activity |

|---|---|---|---|

| c.1905+1G>A | DPYD2A, rs3918290 | Splicing defect | Associated with nearly complete protein deficiency in homozygotes. ijbs.com |

| c.1679T>G | DPYD13, rs55886062 | Missense | Associated with nearly complete protein deficiency in homozygotes. ijbs.com |

| c.2846A>T | rs67376798 | Missense | Impaired DPD activity. ijbs.com |

| c.1236G>A/HapB3 | rs56038477 | Splicing defect | Associated with severe fluoropyrimidine-related toxicity. hee.nhs.uk |

DPYS Gene Mutations and Dihydropyrimidinase Deficiency

Dihydropyrimidinase (DHP), encoded by the DPYS gene, is the second enzyme in the pyrimidine degradation pathway. It catalyzes the conversion of dihydrouracil and dihydrothymine to β-ureidopropionic acid and β-ureidoisobutyric acid, respectively. aap.org Mutations in the DPYS gene can cause dihydropyrimidinase deficiency, a rare autosomal recessive disorder. aap.orgmedlineplus.gov This deficiency leads to the accumulation of dihydrouracil and dihydrothymine in the blood, urine, and cerebrospinal fluid. medlineplus.gov Consequently, the production of downstream metabolites, including β-ureidoisobutyric acid and β-alanine, is reduced. springermedizin.demedlineplus.gov

At least 23 mutations in the DPYS gene have been identified in individuals with dihydropyrimidinase deficiency. medlineplus.gov These mutations significantly reduce or eliminate the function of the DHP enzyme. medlineplus.govmedlineplus.gov The clinical presentation of dihydropyrimidinase deficiency is highly variable, ranging from asymptomatic individuals to those with severe neurological and gastrointestinal problems, including intellectual disability, seizures, and hypotonia. aap.orgmedlineplus.govmedlineplus.gov The reduced production of β-aminoisobutyric acid and β-alanine, which are thought to have protective roles in the nervous system, may contribute to the neurological symptoms observed in some affected individuals. medlineplus.gov For example, a case of juvenile parkinsonism has been linked to compound heterozygous variants in the DPYS gene. aap.org

UPB1 Gene Mutations and β-Ureidopropionase Deficiency

β-ureidopropionase, encoded by the UPB1 gene, is the third and final enzyme in the pyrimidine catabolic pathway. medlineplus.govfrontiersin.org It catalyzes the conversion of N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid into β-alanine and β-aminoisobutyric acid, respectively, along with ammonia (B1221849) and carbon dioxide. medlineplus.gov Mutations in the UPB1 gene lead to β-ureidopropionase deficiency, an autosomal recessive inborn error of metabolism. frontiersin.orgnih.gov

To date, at least 16 mutations in the UPB1 gene have been identified in individuals with this deficiency. medlineplus.gov These mutations, which include splice-site mutations and missense mutations, result in a reduction or complete loss of β-ureidopropionase activity. medlineplus.govresearchgate.net A notable example is the homozygous missense mutation c.977G>A (p.R326Q), which has been identified in affected individuals. frontiersin.org The deficiency of this enzyme leads to the accumulation of N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid in the urine, plasma, and cerebrospinal fluid. frontiersin.orgresearchgate.netresearchgate.net The clinical phenotype of β-ureidopropionase deficiency is highly variable, ranging from asymptomatic to severe neurological symptoms such as seizures and intellectual disability. medlineplus.govfrontiersin.org The reduced production of β-aminoisobutyric acid and β-alanine may contribute to the neurological problems seen in some patients. medlineplus.gov

Reported Mutations in the UPB1 Gene

| Mutation | Type | Effect on Enzyme Activity | Reference |

|---|---|---|---|

| c.977G>A (p.R326Q) | Homozygous missense | Affects β-ureidopropionase activity. frontiersin.org | frontiersin.org |

| IVS1-2A>G | Splice-site | Complete absence of β-ureidopropionase protein. researchgate.net | researchgate.net |

| IVS8-1G>A | Splice-site | Complete absence of β-ureidopropionase protein. researchgate.net | researchgate.net |

| A85E | Missense | Mutant enzyme without residual activity. researchgate.net | researchgate.net |

| c.976C>T | Novel | Compound heterozygosity with c.977G>A. nih.gov | nih.gov |

Gene-Environment Interactions Influencing β-Ureidoisobutyric Acid Homeostasis

The homeostasis of β-ureidoisobutyric acid is not solely determined by genetics but is also influenced by interactions between an individual's genetic makeup and environmental factors. While direct research on gene-environment interactions specifically targeting β-ureidoisobutyric acid is limited, the principles of such interactions in metabolic pathways are well-established. nih.govnih.gov

For instance, nutritional status and exposure to certain medications can significantly impact metabolic pathways. nih.gov In the context of the pyrimidine catabolic pathway, the administration of fluoropyrimidine drugs is a clear example of a gene-environment interaction. hee.nhs.uk Individuals with certain DPYD variants (the genetic factor) experience severe toxicity when exposed to these drugs (the environmental factor). hee.nhs.uk

The clinical variability observed in individuals with inherited disorders of pyrimidine metabolism, such as dihydropyrimidinase deficiency and β-ureidopropionase deficiency, suggests the influence of other genetic and environmental factors. medlineplus.govmedlineplus.govmedlineplus.gov It is plausible that factors such as diet, lifestyle, and exposure to other xenobiotics could modulate the expression of genes in the pyrimidine catabolic pathway and influence the levels of β-ureidoisobutyric acid and other metabolites. The complexity of these interactions underscores the need for further research to elucidate the specific environmental factors that impact β-ureidoisobutyric acid homeostasis and the underlying molecular mechanisms. nih.gov

Biological Significance and Physiological Roles of β Ureidoisobutyric Acid in Research Contexts

β-Ureidoisobutyric Acid as a Research Biomarker for Pyrimidine (B1678525) Metabolism Dysregulation

β-Ureidoisobutyric acid (β-UIBA) is a key intermediate in the catabolism of thymine (B56734), a fundamental component of DNA. smolecule.com Its position in this metabolic pathway makes it a significant biomarker for researchers studying the dysregulation of pyrimidine metabolism. The breakdown of pyrimidines, such as uracil (B121893) and thymine, occurs through a series of enzymatic reactions. Dihydropyrimidine (B8664642) dehydrogenase first reduces the pyrimidine ring, which is then opened by dihydropyrimidinase to form N-carbamyl-β-alanine (from uracil) or N-carbamyl-β-aminoisobutyric acid (from thymine). β-ureidopropionase then catalyzes the final step, converting these intermediates into β-alanine and β-aminoisobutyric acid, respectively. oup.comgenecards.org

Inborn errors of pyrimidine metabolism, such as β-ureidopropionase deficiency, lead to the accumulation of specific metabolites. researchgate.netresearchgate.net In individuals with this deficiency, the impaired function of the β-ureidopropionase enzyme causes a buildup of N-carbamyl-β-alanine and β-UIBA in bodily fluids. researchgate.netspringermedizin.de Consequently, elevated levels of β-UIBA in urine, blood, and cerebrospinal fluid serve as a direct indicator of this metabolic block. springermedizin.dehmdb.ca This makes the measurement of β-UIBA a valuable tool in the diagnosis of such disorders. nih.gov

Furthermore, the study of β-UIBA levels extends to predicting patient responses to certain chemotherapeutic agents. For instance, the antineoplastic drug 5-fluorouracil (B62378) is a pyrimidine analog, and its metabolism is intertwined with the pyrimidine degradation pathway. hmdb.casigmaaldrich.com Monitoring β-UIBA levels can help identify individuals with enzyme deficiencies in this pathway who may be at a higher risk for severe toxicity from 5-fluorouracil treatment. hmdb.casigmaaldrich.com

Recent research has also highlighted the potential of β-UIBA as a biomarker in other disease contexts. For example, increased levels of β-UIBA have been observed in the serum of patients with cholangiocarcinoma, suggesting a role for altered pyrimidine metabolism in cancer cell proliferation. nih.gov The continuous demand for pyrimidines in rapidly dividing cancer cells may lead to an upregulation of their degradation pathways, resulting in higher concentrations of metabolites like β-UIBA. nih.gov

Table 1: β-Ureidoisobutyric Acid as a Biomarker in Pyrimidine Metabolism Disorders

Contribution of β-Ureidoisobutyric Acid to Cellular Nitrogen Balance and Amino Acid Homeostasis

The generation of ammonia (B1221849) from this pathway directly contributes to the cellular nitrogen pool. This nitrogen can then be utilized for the synthesis of other nitrogen-containing compounds, including amino acids. The conversion of β-UIBA to β-aminoisobutyric acid is a key step in this process, liberating an amino group. cannabisdatabase.ca

Furthermore, the end product of this arm of the pyrimidine degradation pathway, β-aminoisobutyric acid, is a non-proteinogenic amino acid. hmdb.ca Alterations in the levels of β-UIBA directly impact the production of β-aminoisobutyric acid. researchgate.net Dysregulation in this pathway, such as in β-ureidopropionase deficiency, leads to a decrease in the synthesis of β-aminoisobutyric acid, which can disrupt the normal balance of amino acids in the cell. springermedizin.de This altered homeostasis of β-aminoisobutyric acid has been suggested as a potential contributor to the neurological abnormalities seen in patients with pyrimidine degradation defects. researchgate.netresearchgate.net

The broader significance of this pathway in nitrogen metabolism is underscored by its presence across various organisms, indicating a conserved role in nutrient recycling. au.dk The nitrogen released from pyrimidine catabolism can be reincorporated into various metabolic pathways, ensuring the efficient use of this essential element.

Roles in Broader Metabolic Networks and Inter-Pathway Connections (e.g., DNA damage repair, plant metabolism)

The significance of β-ureidoisobutyric acid extends beyond pyrimidine catabolism, with connections to broader metabolic networks, including DNA damage repair and plant metabolism.

In the context of DNA damage repair, β-UIBA can be formed as a product of the base excision repair (BER) pathway. rsc.org Oxidative damage to DNA can lead to the formation of various lesions, including oxidized pyrimidines. mdpi.com DNA glycosylases, a key component of the BER pathway, recognize and excise these damaged bases. rsc.orgmdpi.com Specifically, endonuclease VIII in E. coli has been shown to release fragmented products, including β-ureidoisobutyric acid, from damaged DNA. rsc.org This highlights a direct link between the processes of maintaining genome integrity and pyrimidine metabolism. The removal of damaged bases and their subsequent degradation, involving intermediates like β-UIBA, is crucial for preventing mutations and cell death. mdpi.com

In the realm of plant metabolism, β-UIBA has been identified as a degradation product of thymidine (B127349). nih.gov Studies in plants like Lilium longiflorum and Vicia faba have shown that radioactively labeled thymidine is rapidly broken down into various products, with β-UIBA being a principal component. nih.gov This indicates that the pyrimidine degradation pathway is active in plants and plays a role in nucleotide turnover. Further research in jack pine seedlings has also demonstrated the rapid conversion of thymine to dihydrothymine (B131461), β-ureidoisobutyric acid, and β-aminoisobutyric acid. researchgate.net

Moreover, β-UIBA has been implicated in the response of plants to environmental stressors. In mycorrhizal Pinus massoniana adapting to low phosphorus and aluminum toxicity, the levels of β-ureidoisobutyric acid were observed to increase. researchgate.net This suggests a potential role for this compound and the associated metabolic pathway in the plant's defense mechanisms against abiotic stress. researchgate.net

Theoretical Implications of Altered β-Ureidoisobutyric Acid Levels in Biological Systems

Altered levels of β-ureidoisobutyric acid in biological systems have significant theoretical implications, primarily stemming from its role as an indicator of metabolic flux through the pyrimidine degradation pathway.

An accumulation of β-UIBA is a hallmark of β-ureidopropionase deficiency, an inborn error of metabolism. nih.gov This buildup signifies a bottleneck in the pathway, preventing the conversion of β-UIBA to β-aminoisobutyric acid. smolecule.com The theoretical consequences of this accumulation are twofold. Firstly, the elevated concentration of β-UIBA itself may have direct, yet to be fully elucidated, biological effects. Secondly, the deficiency of the downstream product, β-aminoisobutyric acid, can lead to a disruption of amino acid homeostasis, which is hypothesized to contribute to the neurological symptoms observed in affected individuals. researchgate.net

Conversely, decreased levels of β-UIBA could theoretically indicate a reduced rate of pyrimidine catabolism. This might occur in states of high anabolic demand, where pyrimidines are preferentially shunted towards DNA and RNA synthesis rather than degradation.

The study of β-UIBA levels, therefore, provides a window into the dynamic state of pyrimidine metabolism and its interplay with other cellular processes. Understanding the theoretical implications of altered β-UIBA concentrations is crucial for interpreting its role as a biomarker and for unraveling the complex metabolic networks in both health and disease.

Table 2: Theoretical Implications of Altered β-Ureidoisobutyric Acid Levels

Advanced Methodologies for the Academic Study of β Ureidoisobutyric Acid

Mass Spectrometry (MS) Based Approaches for Quantification and Profiling

Mass spectrometry has become an indispensable tool for the study of β-UIBA, offering high sensitivity and specificity. Various MS-based approaches are utilized for its quantification and for profiling related metabolites in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of β-UIBA, particularly in urine. researchgate.net This method typically requires a chemical derivatization step to increase the volatility and thermal stability of the analyte. A common approach involves the conversion of β-UIBA to its tert-butyldimethylsilyl derivative. nih.gov This allows for effective separation on a gas chromatography column before detection by the mass spectrometer.

GC-MS methods have been developed for the simultaneous determination of β-UIBA along with other pyrimidine (B1678525) metabolites, such as uracil (B121893), thymine (B56734), dihydrouracil (B119008), dihydrothymine (B131461), β-ureidopropionic acid, β-alanine, and β-aminoisobutyric acid. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification. nih.gov GC-MS is frequently employed in the diagnosis of inborn errors of metabolism, such as β-ureidopropionase deficiency, where elevated levels of β-UIBA are observed. researchgate.net

Table 1: GC-MS Method Parameters for β-Ureidoisobutyric Acid Analysis

| Parameter | Details |

| Derivatization Agent | tert-butyldimethylsilyl (TBDMS) |

| Internal Standard | Stable isotope-labeled analogues |

| Application | Diagnosis of β-ureidopropionase deficiency |

| Matrix | Urine |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers several advantages for the analysis of β-UIBA, including minimal sample preparation and high throughput. plos.orgresearchgate.net This technique allows for the direct analysis of β-UIBA in biological fluids like urine and plasma without the need for derivatization. plos.orgnih.gov

LC-MS/MS methods have been developed for the simultaneous and sensitive detection of an extensive range of purine (B94841) and pyrimidine biomarkers, including β-UIBA. plos.org These assays are crucial for the diagnosis and monitoring of various inborn errors of metabolism. plos.orgresearchgate.net The use of stable-isotope-labeled internal standards and multiple-reaction monitoring (MRM) ensures high accuracy and precision. researchgate.netnih.gov Chromatographic separation is often achieved using reversed-phase columns, such as C18, with mobile phases typically consisting of water, methanol, and formic acid. plos.orgnih.gov

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Reported Values |

| Intra-day Precision | < 8% nih.gov |

| Inter-day Precision | < 10% nih.gov |

| Accuracy | 91-108% nih.gov |

| Recovery | 85-133% researchgate.net |

High-Throughput Metabolomics for β-Ureidoisobutyric Acid Pathway Analysis

High-throughput metabolomics platforms, predominantly based on LC-MS, enable the comprehensive analysis of metabolites related to the β-UIBA pathway. ru.nlnih.gov These untargeted approaches provide a holistic view of the metabolome, allowing for the identification of biomarkers and the elucidation of metabolic pathway alterations. ru.nlnih.gov By analyzing the global metabolic profile, researchers can identify significant changes in the pyrimidine metabolism pathway, where β-UIBA is a key intermediate. ru.nl This approach is particularly valuable for discovering novel biomarkers and for understanding the complex interactions between different metabolic pathways. ru.nlplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantification of β-UIBA in biological samples. nih.govresearchgate.net A major advantage of NMR is that it typically requires minimal sample preparation and no derivatization. hku.hk

1D and 2D NMR Techniques (e.g., ¹H-NMR, HSQC)

One-dimensional (1D) ¹H-NMR spectroscopy provides a rapid method for the detection and quantification of β-UIBA. nih.govresearchgate.net The characteristic signals of β-UIBA in an ¹H-NMR spectrum can be used for its identification and to diagnose conditions like β-ureidopropionase deficiency from urine samples. nih.govhku.hk

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous structural confirmation. nih.govresearchgate.net HSQC, for instance, provides correlations between protons and their directly attached carbons, which is invaluable for assigning the signals in the spectrum of complex mixtures. nih.govhku.hkwikipedia.org These 2D methods were instrumental in the initial discovery and characterization of β-ureidopropionase deficiency. nih.govresearchgate.net

Table 3: Characteristic ¹H-NMR Resonances for Pyrimidine Metabolites

| Metabolite | Chemical Shift (ppm) and Multiplicity |

| β-Ureidoisobutyric acid | 1.13 (d) nih.govresearchgate.net |

| 3-Ureidopropionic acid | 2.55 (t), 3.40 (t) |

d: doublet, t: triplet. Data derived from studies on inborn errors of metabolism.

Isotopic Labeling Strategies with NMR in Metabolic Tracing

Stable isotope labeling, in conjunction with NMR spectroscopy, is a powerful strategy for tracing metabolic pathways in real-time. numberanalytics.comnih.govcreative-proteomics.com By introducing substrates labeled with stable isotopes like ¹³C or ¹⁵N into a biological system, researchers can follow the metabolic fate of these atoms as they are incorporated into downstream metabolites, including β-UIBA. numberanalytics.comnih.gov

NMR can detect the presence and position of these isotopic labels within the molecule, providing detailed information about metabolic fluxes and pathway activities. nih.govdoi.org This technique, known as stable isotope-resolved metabolomics (SIRM), is invaluable for understanding the dynamics of pyrimidine metabolism under various physiological and pathological conditions. nih.gov For example, using ¹³C-labeled thymine would allow researchers to trace its conversion through dihydrothymine to β-UIBA and subsequently to β-aminoisobutyric acid, quantifying the flux through this pathway. oup.com

Radiochemical Assays for Enzyme Activity Measurement

Radiochemical assays represent a highly sensitive and specific method for determining enzyme activity, proving particularly useful when substrates or products are difficult to measure via spectrophotometric or colorimetric techniques. creative-enzymes.com These assays rely on the conversion of a radioactively labeled substrate into a radioactive product, with the reaction rate determined by measuring the radioactivity of either the product or the remaining substrate after their separation. creative-enzymes.com The inherent sensitivity of radiometric methods allows for the use of a wide range of substrate concentrations and is not typically hindered by interference from colored or crude extracts. creative-enzymes.com

A specific radiochemical assay has been developed to measure the activity of β-ureidopropionase, a key enzyme in the degradation pathway that processes N-carbamyl-β-aminoisobutyric acid, the precursor to β-ureidoisobutyric acid. nih.govresearchgate.net This assay is crucial for diagnosing β-ureidopropionase deficiency in human liver homogenates. nih.govru.nl The method involves the enzymatic conversion of a radiolabeled substrate, N-carbamyl-β-alanine, to produce a radioactive product, ¹⁴CO₂, which is then quantified using liquid scintillation counting. nih.gov

The necessary radiolabeled substrate, [¹⁴C]N-carbamyl-β-alanine, is prepared through a simple and rapid hydrolysis of [2-¹⁴C]5,6-dihydrouracil under alkaline conditions. nih.gov The subsequent enzymatic reaction demonstrates linearity with time for at least 3.5 hours and with protein concentrations up to 1 mg/ml. nih.gov Studies using this assay have determined that human β-ureidopropionase follows Michaelis-Menten kinetics. nih.gov The assay is noted for its high accuracy and sensitivity, with a low coefficient of variation and a low detection limit for the carbon dioxide product. nih.gov

Table 1: Parameters of the Radiochemical Assay for Human Liver β-Ureidopropionase

| Parameter | Value/Description | Source |

|---|---|---|

| Enzyme | β-Ureidopropionase | nih.gov |

| Substrate | Radiolabeled N-carbamyl-β-alanine | nih.gov |

| Radiolabel | Carbon-14 (¹⁴C) | nih.gov |

| Detected Product | ¹⁴CO₂ | nih.gov |

| Apparent Km | 15.5 ± 1.9 µM | nih.gov |

| Intra-assay CV | 2% | nih.gov |

| Detection Limit | 28 pmol for CO₂ | nih.gov |

Computational Biology and Modeling for Pathway Dynamics and Enzyme Function

Computational biology and modeling provide powerful tools for investigating the complex dynamics of metabolic pathways and the intricacies of enzyme function related to β-ureidoisobutyric acid. These in silico approaches allow researchers to predict the functional consequences of genetic variations, analyze protein structures, and build integrated models of metabolic networks. oxjournal.org

In silico analysis is a cornerstone of modern pharmacogenomics and the study of inborn errors of metabolism. It involves using computer algorithms and software to predict the impact of genetic variants, such as single nucleotide polymorphisms (SNPs), on protein structure and function without the need for initial wet-lab experiments. oxjournal.orgresearchgate.net

Numerous studies have employed these techniques to analyze variants in the DPYD gene, which encodes dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in pyrimidine degradation. nih.govfrontiersin.org DPD's action produces the precursors that are eventually converted to β-ureidoisobutyric acid. oup.com Computational tools like PolyPhen-2 (Polymorphism Phenotyping v2) and SIFT (Sorting Intolerant From Tolerant) are widely used to predict whether an amino acid substitution resulting from a genetic variant is likely to be damaging to the protein's function. researchgate.netnih.gov For instance, a comparative functional analysis of 80 DPYD variants used PolyPhen-2 to pre-screen for variants most likely to affect enzyme activity, which were then validated with in vitro assays. nih.gov This approach correctly identified numerous variants with significantly reduced enzyme activity, some of which are prevalent in non-European populations. nih.gov

To improve predictive accuracy, machine learning models have been developed. The DPYD-Varifier, a classifier built using functional data from 156 missense variants, demonstrated higher accuracy (85%) than other in silico tools in predicting the functional impact of DPYD variants. nih.gov

Structural modeling is another critical component of in silico analysis. The three-dimensional structures of enzymes, determined through methods like X-ray crystallography or approximated via homology modeling, provide a physical framework for understanding function. biorxiv.orgrcsb.org The crystal structure of pig liver DPD, which is homologous to the human enzyme, has revealed a complex architecture with multiple domains and cofactors, including FAD, FMN, and iron-sulfur ([4Fe-4S]) clusters, arranged in an electron transfer chain. rcsb.org Such structural data is invaluable for interpreting the effects of mutations. For example, analysis of the crystal structure of human β-ureidopropionase has helped explain how specific point mutations can disrupt substrate binding or prevent the proper assembly of enzyme subunits, leading to a loss of function. researchgate.net Advanced molecular dynamics (MD) simulations, which require accurate force field parameters, are used to study the dynamic behavior of these enzymes and how mutations might alter their stability and catalytic mechanisms. biorxiv.org

Table 2: Example of In Silico Prediction and Functional Validation of DPYD Variants

| DPYD Variant | In Silico Prediction (PolyPhen-2) | In Vitro Enzyme Activity (% of Wildtype) | Functional Outcome | Source |

|---|---|---|---|---|

| D949V | Probably Damaging | 59% | Significantly Reduced | nih.gov |

| M166V | Benign | 120% | Significantly Higher | nih.gov |

| I560S | Probably Damaging | <25% | Significantly Reduced | nih.gov |

| E828K | Benign | 116% | Significantly Higher | nih.gov |

| P1023T | Benign | 138% | Significantly Higher | nih.gov |

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, is a key technology in systems biology. researchgate.net Untargeted metabolomic analysis of urine using Nuclear Magnetic Resonance (NMR) spectroscopy led to the initial discovery of β-ureidopropionase deficiency, a novel inborn error of metabolism. researchgate.net In the index case, ¹H-NMR spectra revealed abnormally high concentrations of both β-ureidopropionic acid and β-ureidoisobutyric acid. researchgate.net The structure of the unknown compound, β-ureidoisobutyric acid, was elucidated using a combination of 1D and 2D NMR techniques. researchgate.net This distinct metabolic signature strongly pointed to a blockage at the final step of the pyrimidine degradation pathway. researchgate.net

This metabolomic finding was subsequently confirmed at the genomic level. Sequencing of the UPB1 gene in the patient identified two splice site mutations that explained the enzymatic deficiency. ru.nl This workflow—from the identification of an abnormal metabolic profile to the discovery of the causative genetic mutations—exemplifies a powerful systems biology approach. researchgate.net

Further advancements in mass spectrometry, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the development of highly sensitive and specific assays for the simultaneous quantification of multiple pyrimidine metabolites, including β-ureidoisobutyric acid. researchgate.netnih.gov These methods are now used for the extended diagnosis of purine and pyrimidine metabolic disorders, allowing for the clear differentiation between various enzyme defects based on the unique metabolic fingerprint in a patient's urine. nih.gov

Table 3: A Systems Biology Workflow for Discovering β-Ureidopropionase Deficiency

| Step | Methodology | Key Finding | Implication | Source |

|---|---|---|---|---|

| 1. Metabolic Profiling | Untargeted ¹H-NMR Spectroscopy of Urine | Elevated levels of β-ureidopropionic acid and an unknown compound. | Suggests a disorder in the pyrimidine degradation pathway. | researchgate.net |

| 2. Metabolite Identification | 2D NMR (TOCSY, HSQC, HMBC) | The unknown compound was identified as β-ureidoisobutyric acid. | Pinpoints the metabolic block at the β-ureidopropionase step. | researchgate.net |

| 3. Enzymatic Confirmation | Radiochemical Enzyme Assay | Confirmed the deficiency of β-ureidopropionase activity in a liver biopsy. | Validated the hypothesis generated from metabolomics. | ru.nl |

| 4. Genetic Analysis | Sequencing of the UPB1 gene | Identification of two splice site mutations causing frameshifts. | Elucidated the genetic basis of the enzyme deficiency. | ru.nl |

Future Directions and Emerging Research Paradigms in β Ureidoisobutyric Acid Research

Exploration of Novel Enzymes and Regulatory Mechanisms in Pyrimidine (B1678525) Catabolism

The canonical reductive pathway of pyrimidine catabolism, which produces β-ureidoisobutyric acid from thymine (B56734), involves three key enzymes: dihydropyrimidine (B8664642) dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase (β-UP). frontiersin.orgnih.govnih.govoup.comoatext.comoup.com While these enzymes are well-established, ongoing research seeks to uncover novel enzymatic activities and regulatory networks that fine-tune this pathway.

Future research will likely focus on identifying and characterizing enzymes with overlapping or previously unknown roles in pyrimidine breakdown. For instance, studies in plants and other organisms suggest the existence of alternative or modified catabolic routes. nih.gov The investigation into these non-canonical pathways could reveal new enzymes responsible for the synthesis or degradation of β-ureidoisobutyric acid and other intermediates.

Understanding the intricate regulatory mechanisms that govern the expression and activity of pyrimidine catabolic enzymes is another critical frontier. smolecule.com This includes exploring transcriptional regulation, post-translational modifications, and allosteric control of enzymes like β-ureidopropionase. mdpi.com Research into how cellular conditions, such as nitrogen availability, impact the expression of genes involved in pyrimidine catabolism in organisms like Arabidopsis provides a framework for similar investigations in other species. nih.gov Elucidating these regulatory layers will provide a more complete picture of how cells maintain pyrimidine homeostasis and control the levels of metabolites like β-ureidoisobutyric acid.

Application of Integrated Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

To achieve a comprehensive, systems-level understanding of β-ureidoisobutyric acid's role in biology, researchers are increasingly turning to integrated omics technologies. nih.govucc.ie The combination of proteomics and metabolomics, in particular, offers a powerful approach to map the complex molecular networks surrounding pyrimidine metabolism. core.ac.ukosti.gov

Metabolomics enables the precise quantification of β-ureidoisobutyric acid and other related metabolites in various biological samples. mdpi.comuniss.it This can reveal how the levels of these compounds change in response to different physiological states, genetic modifications, or environmental stimuli. core.ac.uk Proteomics complements this by identifying and quantifying the proteins involved in these metabolic pathways, including the enzymes directly responsible for β-ureidoisobutyric acid synthesis and degradation. core.ac.ukfrontiersin.org

By integrating these datasets, researchers can construct detailed models of metabolic pathways and their regulation. frontiersin.orgfrontlinegenomics.com For example, a combined proteomics and metabolomics study in mice identified significant alterations in pyrimidine metabolism-related proteins and metabolites in response to chronic antidepressant treatment. core.ac.uk This integrated approach can uncover novel protein-metabolite interactions and regulatory hubs that would be missed by studying each molecular layer in isolation. Such studies are crucial for understanding how perturbations in pyrimidine catabolism, and consequently β-ureidoisobutyric acid levels, contribute to various physiological and pathological conditions.

Development of Advanced Biosensors and Analytical Tools for Real-Time β-Ureidoisobutyric Acid Detection

The ability to monitor β-ureidoisobutyric acid levels in real-time is essential for advancing our understanding of its dynamic roles in metabolism and disease. This has spurred the development of advanced biosensors and analytical tools designed for sensitive and specific detection.

Current analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide high sensitivity and reliability for quantifying β-ureidoisobutyric acid and other pyrimidine metabolites in clinical samples like urine. researchgate.net However, these methods often require significant sample preparation and are not suited for continuous monitoring. researchgate.net

The future of β-ureidoisobutyric acid detection lies in the creation of novel biosensors capable of real-time analysis. These could be based on various principles, including enzymatic reactions, antibody-antigen binding, or synthetic receptors. An enzyme-based biosensor, for example, could utilize a purified and immobilized form of β-ureidopropionase to detect its substrate, β-ureidoisobutyric acid, through a measurable signal such as a change in color, fluorescence, or electrical current.

The development of such tools would enable researchers to track rapid changes in β-ureidoisobutyric acid concentrations in living cells or organisms, providing unprecedented insights into the kinetics of pyrimidine metabolism. These advancements will be critical for both basic research and potential clinical applications, such as monitoring disease progression or response to therapy.

Investigation of β-Ureidoisobutyric Acid's Role in Less Explored Biological Contexts (e.g., non-human organisms, specific environmental responses)

While much of the research on β-ureidoisobutyric acid has focused on its role in human metabolism and disease, its presence and function in a wider range of biological contexts remain largely unexplored. nih.gov Investigating this compound in non-human organisms and in response to specific environmental cues promises to reveal conserved and unique aspects of its biology. smolecule.comresearchgate.netwikipedia.org

β-Ureidoisobutyric acid has been identified in a diverse array of organisms, from bacteria to plants and invertebrates. nih.govhmdb.ca In plants, for example, intermediates of pyrimidine catabolism are involved in the response to abiotic stresses like salinity. frontiersin.orgfrontiersin.org Studies on pepper plants have shown an accumulation of ureido-isobutyric acid in response to heat stress, suggesting a potential role in stress tolerance. mdpi.com In the nematode C. elegans, intermediates of pyrimidine metabolism, including β-aminoisobutyrate (a product derived from β-ureidoisobutyric acid), have been shown to extend lifespan. aging-us.com

Future research should expand these investigations to a broader range of organisms and environments. For instance, exploring the role of β-ureidoisobutyric acid in marine invertebrates, insects, or microorganisms could uncover novel metabolic adaptations. Furthermore, examining how its levels change in response to environmental factors such as nutrient availability, temperature fluctuations, or exposure to toxins will provide a more comprehensive understanding of its physiological significance across the tree of life.

Table: Occurrence of β-Ureidoisobutyric Acid in Various Organisms and Foods

| Category | Organism/Food Item |

| Microorganisms | Escherichia coli nih.gov |

| Invertebrates | Daphnia pulex (water flea) nih.gov, Drosophila melanogaster (fruit fly) nih.govresearchgate.net |

| Plants | Angelica sinensis mdpi.com, Pepper (Capsicum annuum L.) mdpi.com, Tobacco (Nicotiana tabacum) frontiersin.org |

| Fungi | Various mushrooms hmdb.ca |

| Foods | Bread hmdb.ca, Squashberries hmdb.ca, Black elderberries hmdb.ca, Black crowberries hmdb.ca, Climbing beans hmdb.ca |

Theoretical Frameworks and Mechanistic Models for β-Ureidoisobutyric Acid Pathophysiology Research

To fully comprehend the role of β-ureidoisobutyric acid in disease, it is essential to develop theoretical frameworks and mechanistic models that can integrate experimental data and predict its pathophysiological effects. These models are crucial for understanding how dysregulation of pyrimidine catabolism leads to clinical manifestations. biorxiv.org

Furthermore, theoretical models can explore the downstream consequences of elevated β-ureidoisobutyric acid levels. This includes its potential to interfere with other metabolic pathways or to exert direct cytotoxic effects. For example, the accumulation of upstream metabolites like dihydropyrimidines has been shown to induce DNA replication and transcriptional stress. oup.com Developing computational models that simulate the metabolic flux through the pyrimidine catabolic pathway under both normal and pathological conditions will be a key future direction. These models, informed by experimental data from omics studies, will allow for the in-silico testing of hypotheses and the identification of potential therapeutic targets for diseases associated with aberrant β-ureidoisobutyric acid metabolism.

Q & A

Q. How is beta-ureidoisobutyric acid detected and quantified in biological samples?

this compound is detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity. A validated LC-MS/MS assay enables simultaneous quantification of 27 analytes, including this compound, in urine. Sample preparation involves dilution and filtration to remove interfering substances. This method reliably distinguishes pathological from normal samples and differentiates between purine and pyrimidine metabolic disorders .

Q. What is the biological role of this compound in DNA repair?

this compound is a product of cytosine oxidation and serves as a biomarker for DNA base damage caused by free radicals. It is used experimentally to model noninstructive DNA lesions (those that do not provide a template for repair) and study repair enzyme specificity. For example, E. coli endonuclease III and Fpg proteins excise oxidative lesions, and their kinetics with this compound-containing oligonucleotides are analyzed to elucidate repair mechanisms .

Q. How does this compound relate to other urea derivatives in metabolic pathways?

this compound is structurally related to urea and is a degradation product of dihydrouracil. It is implicated in pyrimidine metabolism disorders, such as dihydropyrimidinase (DHP) deficiency. Analytical methods must differentiate it from structurally similar metabolites (e.g., dihydrothymine) to avoid misdiagnosis. Cross-reactivity studies in LC-MS/MS assays confirm its distinct chromatographic retention and fragmentation patterns .

Advanced Research Questions

Q. How does this compound serve as a model for studying noninstructive DNA lesions?

this compound is incorporated into defined-sequence oligonucleotides to mimic noninstructive lesions. Enzymatic repair kinetics (e.g., Kcat and KM) are measured using gel electrophoresis or fluorescence-based assays. Studies reveal that endonuclease III and Fpg exhibit lower efficiency for this compound excision compared to instructive lesions like 8-oxoguanine, highlighting lesion-specific repair biases .

Q. What methodological approaches resolve contradictions in repair enzyme efficiency data for this compound?

Discrepancies in enzyme kinetics (e.g., D’Ham et al. vs. Ide et al.) arise from variations in lesion positioning within oligonucleotides or buffer conditions. To standardize results, researchers use uniform substrates (e.g., lesion placed at central positions) and control for ionic strength/pH. Comparative studies with multiple enzymes (e.g., human vs. bacterial glycosylases) further clarify mechanistic differences .

Q. How can in vitro models of this compound-induced DNA damage inform in vivo repair mechanisms?

In vitro models employ synthetic oligonucleotides with site-specific this compound lesions to study polymerase bypass efficiency and mutagenesis. For example, DNA polymerases like Pol η or θ show reduced fidelity when encountering this compound, leading to misincorporation of adenine or thymine. These findings are validated in cell lines using CRISPR-edited repair gene knockouts .

Q. What are the challenges in distinguishing this compound from structurally similar metabolites in metabolomic studies?

Co-elution with isomers like dihydrothymine can occur in LC-MS/MS. To enhance specificity, researchers optimize mobile phase gradients (e.g., acetonitrile/ammonium formate) and use multiple reaction monitoring (MRM) transitions. Method validation includes spiking experiments with deuterated internal standards and cross-testing with patient samples from confirmed metabolic disorders .

Methodological Considerations

- Experimental Design : Use lesion-containing oligonucleotides with controlled sequence contexts to study repair enzyme specificity .

- Data Interpretation : Normalize enzyme activity to lesion-free controls to account for nonspecific binding .

- Reproducibility : Adhere to Cochrane Handbook guidelines for systematic reviews, including explicit inclusion/exclusion criteria and bias assessment (e.g., allocation concealment in in vivo studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.